molecular formula C12H17NO4S B6598387 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester CAS No. 478628-21-6

2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester

Cat. No.: B6598387
CAS No.: 478628-21-6
M. Wt: 271.33 g/mol
InChI Key: XUMDGXUFAITADN-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester is a complex organic compound with a molecular formula of C12H17NO4S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the ester and carbamate functional groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester typically involves multiple steps:

    Formation of 2-Thiophenecarboxylic Acid: This can be achieved through the oxidation of thiophene using reagents like potassium permanganate or chromium trioxide.

    Introduction of the Amino Group: The carboxylic acid group is then converted to an amide using reagents such as thionyl chloride followed by ammonia or an amine.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amine.

    Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester and carbamate groups can undergo hydrolysis, releasing active metabolites that exert their effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxylic Acid: Lacks the ester and carbamate groups, making it less versatile in chemical reactions.

    3-Methyl-2-thiophenecarboxylic Acid: Similar structure but with a methyl group instead of the carbamate and ester groups.

    BOC-3-Aminothiophene-2-Carboxylic Acid: Contains a BOC-protected amino group but lacks the ester functionality.

Uniqueness

2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester is unique due to the presence of both ester and carbamate groups, which enhance its reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-18-9(8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMDGXUFAITADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121718
Record name 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478628-21-6
Record name 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478628-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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